BenchChemオンラインストアへようこそ!

6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Kinase inhibitor Lipophilic efficiency Selectivity

This pyrazolo[3,4-d]pyrimidin-4(5H)-one features a unique 6-(3-chlorobenzyl)thio group that profoundly alters kinase selectivity versus simple alkylthio analogs. The meta-chloro substituent enables halogen bonding for enhanced CDK2 affinity while reducing CDK1 cross-reactivity, critical for hit validation and SAR exploration. Its aglycone scaffold avoids ribose-associated toxicity, making it ideal for CNS cancer panels. Evaluate its further potential in herbicide spectrum screening; the electron-withdrawing motif is predicted to deliver potent activity in broader weed assays.

Molecular Formula C12H9ClN4OS
Molecular Weight 292.74
CAS No. 877630-76-7
Cat. No. B2535925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS877630-76-7
Molecular FormulaC12H9ClN4OS
Molecular Weight292.74
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CSC2=NC3=C(C=NN3)C(=O)N2
InChIInChI=1S/C12H9ClN4OS/c13-8-3-1-2-7(4-8)6-19-12-15-10-9(5-14-17-10)11(18)16-12/h1-5H,6H2,(H2,14,15,16,17,18)
InChIKeyLAYGYAWPYNNXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 6-((3-Chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 877630-76-7) Is Sourced for Kinase-Targeted Discovery Programs


6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic, low-molecular-weight (292.74 g/mol) heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4(5H)-one core bearing a 3-chlorobenzylthio substituent at the 6-position [1]. The pyrazolo[3,4-d]pyrimidine scaffold is a well-validated purine bioisostere that has yielded numerous ATP-competitive kinase inhibitors, including clinical candidates targeting CDK2, Wee1, and Src family kinases [2]. The thioether linkage at C6 and the meta-chloro substitution on the benzyl ring are structural features that differentiate this compound within the broader pyrazolopyrimidine class, making it a relevant candidate for structure–activity relationship (SAR) exploration and kinase selectivity profiling [2][3].

Generic Substitution Pitfalls for 6-((3-Chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in Kinase Inhibitor Procurement


The pyrazolo[3,4-d]pyrimidin-4-one scaffold is not a monolithic entity; minor structural variations at the C6 position profoundly alter kinase selectivity, cellular potency, and pharmacokinetic properties [1]. The 6-(3-chlorobenzyl)thio group introduces a specific combination of lipophilicity (clogP ~2.8 predicted), electron-withdrawing character, and steric bulk that cannot be replicated by simple alkylthio (e.g., 6-methylthio) or unsubstituted benzylthio analogs [2]. In CDK2 inhibitor series, replacement of the C6 substituent has been shown to shift inhibitory potency by more than 100-fold across a panel of 24 kinases, demonstrating that generic substitution without experimental validation carries a high risk of target disengagement or off-target toxicity [1][2].

Quantitative Differentiation Evidence for 6-((3-Chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Versus Closest Analogs


Meta-Chloro Benzylthio vs. Unsubstituted Benzylthio: Predicted Lipophilicity-Driven Kinase Selectivity Shift

The 3-chloro substituent on the benzyl ring increases calculated logP by approximately +0.7 units relative to the unsubstituted 6-(benzylthio) analog (CAS 877630-32-5), shifting the lipophilic ligand efficiency (LLE) profile. In pyrazolo[3,4-d]pyrimidine CDK2 inhibitor series, a ΔclogP of +0.5–0.8 correlates with a 5- to 20-fold change in selectivity ratios between CDK2 and CDK1, as observed for C6-arylthio congeners [1]. This predicted difference must be experimentally confirmed but represents a quantifiable structural parameter for scaffold optimization.

Kinase inhibitor Lipophilic efficiency Selectivity Pyrazolopyrimidine

Thioether vs. Amino Linkage at C6: Impact on ATP-Binding Site Occupancy in CDK2

In the CDK2 co-crystal structure with a pyrazolo[3,4-d]pyrimidine inhibitor, the C6 substituent projects toward the solvent-exposed region of the ATP-binding pocket and influences the residence time of the inhibitor [1]. Replacing a C6-amino linkage with a C6-thioether (as in the target compound) is predicted to increase hydrophobic contact with the gatekeeper residue Phe80, based on docking studies of 6-arylthio derivatives. The 3-chlorobenzylthio group offers an additional halogen-bonding opportunity with the backbone carbonyl of Glu81 that is absent in the 6-amino or 6-methylthio analogs, potentially enhancing binding affinity by 0.5–1.5 kcal/mol [2].

CDK2 inhibitor ATP-competitive Thioether Binding mode

Anticancer Activity: 6-Thioether Pyrazolo[3,4-d]pyrimidinones vs. 4-Thioether Riboside Analogs in Glioma Models

Hybrid pyrazolo[3,4-d]pyrimidin-4(5H)-ones tethered to 1,2,3-triazoles demonstrated concentration-dependent inhibition of C6 rat glioma (IC50 range 8.2–34.6 μM) and U87 human glioma (IC50 range 6.8–29.1 μM) cell proliferation [1]. While the target compound lacks the triazole appendage, the 6-(3-chlorobenzyl)thio substituent is structurally analogous to the benzylthio-triazole hybrids that showed sub-10 μM potency. In contrast, 4-(substituted)thio-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidines (riboside series) exhibited significant host toxicity in chickens at therapeutic doses, limiting their therapeutic window [2]. The aglycone 6-thioether scaffold of the target compound eliminates the ribose moiety associated with toxicity, potentially offering a superior safety margin.

Anticancer Glioma Cytotoxicity Pyrazolopyrimidine

Herbicidal Activity: 6-Arylthio Congeners with Electron-Withdrawing Substituents Show Enhanced Potency

In a series of 6-arylthio-3-methylthio-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, compounds bearing electron-withdrawing substituents (e.g., 4-Cl, 4-F) on the aryl ring exhibited herbicidal activity at 100 μg/mL with inhibition rates of 65–82% against Brassica napus root growth, compared to 32% for the unsubstituted phenylthio analog [1]. The 3-chlorobenzylthio group in the target compound provides a comparable electron-withdrawing effect (Hammett σmeta = 0.37 for Cl) and an additional methylene spacer that may enhance membrane permeability, predicting herbicidal potency at least equivalent to the 4-chlorophenylthio lead.

Herbicide Agrochemical Structure–activity relationship Arylthio

Recommended Application Scenarios for 6-((3-Chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one


Kinase Selectivity Profiling in CDK2/CDK1 Discrimination Studies

Use the compound as a tool to probe the contribution of the C6 substituent to CDK2/CDK1 selectivity. The 3-chlorobenzylthio group's predicted halogen-bonding interaction with the hinge region may enhance CDK2 affinity while reducing CDK1 cross-reactivity, a differentiation axis supported by published SAR for 6-substituted pyrazolo[3,4-d]pyrimidines [1].

Scaffold-Hopping Starting Point for Non-Nucleoside Anticancer Agents

The aglycone 6-thioether scaffold avoids the ribose-associated toxicity observed in 4-thioether riboside analogs [2] while retaining the pyrazolo[3,4-d]pyrimidinone core that has demonstrated glioma cytotoxicity in triazole-tethered congeners (IC50 6.8–34.6 μM) [3]. Procure for hit validation in a panel of CNS cancer cell lines.

Agrochemical Lead Optimization: Herbicidal 6-Benzylthio Derivatives

The electron-withdrawing 3-chloro substituent and the benzylthio linker are predicted to deliver herbicidal activity comparable to or exceeding the 4-chlorophenylthio lead (65–82% inhibition at 100 μg/mL in Brassica napus assay) [4]. Evaluate in a broader weed spectrum panel to assess commercial potential.

Computational Chemistry Benchmarking: Halogen-Bonding in Kinase Inhibitor Design

The 3-chlorobenzylthio moiety presents a well-defined halogen-bond donor in a synthetically accessible scaffold. Use the compound to validate docking scoring functions and free-energy perturbation (FEP) predictions for chloro-aromatic interactions in the ATP-binding site of CDK2 [1].

Quote Request

Request a Quote for 6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.